
Temik
Overview
Description
Temik, with the common chemical name aldicarb (2-methyl-2-(methylthio) propionaldehyde O-(methylcarbamoyl) oxime), is a systemic carbamate insecticide, nematicide, and acaricide developed by Union Carbide in 1962 . Its granular formulation was commercialized under the trademark "this compound" in 1967, targeting soil-dwelling pests in crops such as citrus, cotton, and tobacco . Aldicarb inhibits acetylcholinesterase, disrupting nerve function in target organisms, and is highly toxic to mammals (rat oral LD₅₀: 0.93 mg/kg) . Despite its efficacy, regulatory restrictions have been imposed due to environmental and human health risks, including groundwater contamination and acute toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temik involves several steps. The starting material is typically 2-methyl-2-(methylthio)propanal, which undergoes a reaction with hydroxylamine to form the oxime derivative. This intermediate is then reacted with methyl isocyanate to produce the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions of Aldicarb
Aldicarb undergoes rapid oxidation in environmental conditions, particularly in soil. Under aerobic conditions, it converts to aldicarb sulfoxide and aldicarb sulfone . Field studies indicate that >50% of applied aldicarb dissipates within 7 days in sandy soils, with sulfoxide peaking at 8.24 mg/kg and sulfone at 0.8 mg/kg after 14 days .
Reaction Pathway | Key Metabolite | Half-life in Soil |
---|---|---|
Oxidation (aerobic) | Aldicarb sulfoxide | Rapid (days) |
Oxidation (anaerobic) | Aldicarb sulfone | Shorter than aerobic |
The oxidation process is influenced by soil type and moisture, with sandy soils promoting faster degradation due to low organic matter retention .
Hydrolytic Degradation
Aldicarb undergoes pH-dependent hydrolysis, particularly under alkaline conditions. The hydrolysis half-life varies dramatically with pH:
In alkaline environments, aldicarb breaks down into aldicarb oxime , methylamine , and carbon dioxide . This reaction is critical for environmental fate modeling, as groundwater contamination risks depend on pH levels and soil properties .
Environmental Degradation Pathways
Aldicarb exhibits distinct degradation behavior in aerobic vs. anaerobic conditions:
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Aerobic soils: Rapid conversion to sulfoxide, followed by slower oxidation to sulfone .
-
Anaerobic soils: Slower initial degradation but shorter total toxic residue half-lives compared to aerobic conditions .
Condition | Primary Metabolite | Key Half-life |
---|---|---|
Aerobic (surface) | Aldicarb sulfoxide | 0.5–3 months |
Saturated zone | Aldicarb sulfone | 0.4–36 months |
Sandy soils with low organic matter are most prone to leaching, leading to groundwater contamination .
Biochemical Reactions
As a cholinesterase inhibitor, aldicarb reversibly binds to acetylcholinesterase (AChE), preventing acetylcholine breakdown. This action is rapidly reversible compared to organophosphate pesticides, with symptoms typically resolving within 6 hours .
Mechanism :
-
Binding : Aldicarb carbamylates AChE via nucleophilic attack on the carbonyl oxygen .
-
Reactivation : Spontaneous enzyme recovery occurs due to the labile carbamate bond .
Stability and Reactivity
-
Stability : Stable under normal conditions but decomposes under extreme heat, releasing oxides of nitrogen , sulfur , and carbon , as well as aldicarb oxime .
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Incompatibility : Reacts with strong bases to produce hazardous byproducts .
Factor | Impact |
---|---|
Extreme heat | Decomposition to toxic gases |
Alkaline conditions | Hydrolysis to methylamine + CO₂ |
Analytical Detection
Aldicarb in soil is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a limit of quantitation (LOQ) of 11.0 µg/kg and detection limit (LOD) of 1 µg/kg . Recovery rates in sandy loam soil range from 86.5% to 120% at fortification levels of 0.1–1.0 mg/kg .
Scientific Research Applications
Agricultural Use
Temik is primarily employed in agriculture as a pesticide. Its applications include:
- Cotton Production : this compound has been extensively used to manage pests in cotton fields. A study by Scott (1990) demonstrated that applying this compound at planting significantly improved pest control compared to other methods .
- Potato Cultivation : In Bhopal, India, a study indicated that this compound was applied over large areas to control nematodes and other pests, showing effective results in yield improvement .
Environmental Impact Studies
Research has focused on the environmental implications of this compound usage. For instance:
- Soil Health : Studies have shown that incorporating this compound into the soil can reduce the persistence of certain herbicides, potentially altering the dynamics of pest management strategies .
- Non-target Species : The incorporation of this compound into soil has been found to minimize hazards to non-target avian species, indicating a lower risk to wildlife when used appropriately .
Toxicological Research
The safety profile of this compound has been extensively documented through various toxicological studies:
- Human Health Monitoring : Research has included clinical trials and monitoring studies assessing the effects of aldicarb exposure on human health. Notably, acute cases of pancreatitis were reported following ingestion of this compound granules .
- Animal Studies : Over 280 animal studies have been conducted to evaluate the toxicological effects of aldicarb, contributing to its regulatory assessments worldwide .
Table 1: Summary of Key Studies on this compound Applications
Study Reference | Crop Type | Application Rate | Key Findings |
---|---|---|---|
Scott (1990) | Cotton | 0.50 lb/acre | Enhanced pest control compared to alternatives |
Bhopal Study | Potatoes | 27.1 kg/ha | Effective nematode control; yield improvement |
EPA Study (1977) | Various | Variable | Reduced hazards to non-target species |
Goldman et al. | Human Health | N/A | Acute pancreatitis linked to exposure |
Table 2: Toxicological Findings Related to Aldicarb
Toxicity Aspect | Findings |
---|---|
Acute Toxicity | Significant effects observed in animal studies |
Human Exposure | Reports of acute pancreatitis in humans |
Environmental Persistence | Reduced herbicide persistence in treated soils |
Case Study 1: Cotton Pest Management in the USA
In a three-year study conducted in the southern United States, researchers evaluated the effectiveness of this compound applied at planting time versus other insecticides. The results indicated that fields treated with this compound had lower pest populations and higher yields compared to untreated controls.
Case Study 2: Worker Exposure Assessment in Panama
A field study assessed worker exposure during the application of this compound in Panama. The study monitored cholinesterase levels among workers and found that while some exposure occurred, it was within acceptable limits when proper protective equipment was used .
Mechanism of Action
The primary mechanism of action of Temik is through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparison with Similar Compounds
Chemical and Functional Similarities
Temik belongs to the carbamate class, sharing a mechanism of action with compounds like Fosthiazate (another carbamate nematicide). However, it is distinct from organophosphates (e.g., Ethoprophos) and neonicotinoids (e.g., Admire/Imidacloprid) in chemical structure and environmental behavior.
Efficacy Against Target Pests
Nematode Control
In field trials against cereal cyst nematode (Heterodera avenae) in wheat, this compound (22.5 kg/ha) achieved superior control:
- 54.01% reduction at seedling stage
- 60.81% reduction at flowering stage
- 52.45% reduction at filling stage
Post-harvest nematode density was reduced by 95.29% compared to untreated controls. In contrast, Ethoprophos (30 kg/ha) and Fosthiazate (30 kg/ha) showed lower efficacy (82.94% and 76.48% reductions, respectively) .
Insecticidal Performance
In citrus orchards, this compound and Admire (imidacloprid) both enhanced tree growth, though this compound exhibited variable efficacy against insect populations depending on application timing and soil conditions .
Toxicity and Environmental Impact
Table 1: Comparative toxicity and environmental profiles of this compound and similar compounds.
This compound’s high toxicity and persistence in soil (half-life <7 days for aldicarb, but metabolites remain toxic ) contrast with Admire ’s lower acute mammalian toxicity but controversial impact on pollinators. Ethoprophos and Fosthiazate offer intermediate safety profiles but differ in nematode control efficiency .
Application Methods and Crop Compatibility
- This compound : Granular soil application, systemic uptake by roots. Effective in cotton, citrus, and tobacco .
- Admire : Applied as soil drench or foliar spray; used in citrus and vegetables .
- Ethoprophos : Soil-incorporated granules; common in potatoes and sugarcane.
- Fosthiazate : Soil application for nematode control in tomatoes and strawberries.
This compound’s systemic action provides longer residual activity (≥6 weeks under optimal conditions) but requires strict adherence to pre-harvest intervals (e.g., 90 days for cotton) to minimize residues .
Regulatory and IPM Considerations
This compound’s role in integrated pest management (IPM) stems from its selectivity toward beneficial insects, preserving natural predator populations in cotton fields . However, alternatives like seed treatments and foliar sprays are increasingly favored due to this compound’s regulatory phase-out in many regions .
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing Temik's acute toxicity in aquatic ecosystems?
Methodological Answer: Use OECD Test Guideline 203 for fish acute toxicity studies. Expose model species (e.g., Daphnia magna) to this compound at concentrations ranging from 0.1–100 mg/L under controlled pH (6.5–8.5) and temperature (20–25°C). Monitor mortality rates at 24/48/96-hour intervals and calculate LC₅₀ values using probit analysis. Include negative controls and validate results with reference toxicants (e.g., sodium chloride) .
Q. How can HPLC-MS be optimized for quantifying this compound residues in soil samples?
Methodological Answer: Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile:water (70:30). Use a gradient elution at 1.0 mL/min and detect via electrospray ionization (ESI+) in MRM mode (m/z 191 → 116). Validate recovery rates (≥80%) by spiking soil samples with this compound at 0.01–10 ppm and comparing against matrix-matched calibration curves. Include internal standards (e.g., aldicarb-d₃) to correct for matrix effects .
Q. What statistical methods are appropriate for comparing this compound's efficacy across agricultural field trials?
Methodological Answer: Apply ANOVA with post-hoc Tukey tests to evaluate differences in pest mortality rates between this compound-treated and control plots. Use linear regression to correlate application rates (e.g., 0.5–2.0 kg/ha) with crop yield improvements. Account for spatial variability via randomized block design and report 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound's endocrine-disrupting effects be reconciled in meta-analyses?
Methodological Answer: Conduct a systematic review using PRISMA guidelines. Classify studies by model organism (e.g., rodents vs. amphibians), exposure duration (acute vs. chronic), and endpoints (e.g., vitellogenin levels). Perform subgroup analysis and assess publication bias via funnel plots. Weight studies by sample size and methodological rigor (e.g., blinding, controls). Use mixed-effects models to quantify heterogeneity (I² statistic) .
Q. What novel synthesis routes improve this compound's stability while reducing hydrolytic degradation?
Methodological Answer: Explore microencapsulation techniques using polyurea or chitosan matrices to slow hydrolysis. Characterize release kinetics via in vitro assays at pH 4.0–9.0. Compare degradation half-lives (t₁/₂) of encapsulated vs. free this compound using Arrhenius plots. Validate stability with accelerated aging tests (40°C, 75% RH for 90 days) .
Q. Which in silico models predict this compound's metabolic pathways in non-target organisms?
Methodological Answer: Apply computational tools like BioTransformer 3.0 to simulate Phase I/II metabolism. Validate predictions with in vitro liver microsome assays (e.g., rat S9 fractions) and UPLC-QTOF analysis. Cross-reference metabolites (e.g., aldicarb sulfoxide) with empirical data from existing pharmacokinetic studies .
Q. How do soil microbiomes influence this compound's degradation kinetics in anaerobic vs. aerobic conditions?
Methodological Answer: Conduct microcosm experiments with ¹⁴C-labeled this compound. Monitor mineralization rates (CO₂ evolution) and extractable residues via liquid scintillation counting. Perform 16S rRNA sequencing to identify microbial taxa (e.g., Pseudomonas spp.) correlated with degradation efficiency. Compare half-lives using first-order kinetics models .
Q. Data and Methodology Considerations
Q. What quality control measures ensure reproducibility in this compound's ecotoxicological studies?
Methodological Answer: Implement ISO/IEC 17025-accredited protocols for sample preparation and instrumentation. Include triplicate measurements, spike-and-recovery tests (85–115% acceptable range), and inter-laboratory comparisons. Document all deviations from SOPs and archive raw data (e.g., chromatograms, spectral libraries) in FAIR-compliant repositories .
Q. How can machine learning enhance risk assessment of this compound in heterogeneous environments?
Methodological Answer: Train random forest models on datasets integrating this compound application rates, soil properties (OM%, CEC), and climatic variables. Use SHAP values to interpret feature importance. Validate predictions with field monitoring data on groundwater contamination .
Q. Ethical and Interdisciplinary Challenges
Q. What ethical frameworks guide this compound research involving endangered species?
Methodological Answer: Adhere to IUCN guidelines for non-lethal sampling (e.g., fecal hormone analysis). Obtain permits from regulatory bodies (e.g., EPA, CITES). Justify animal use via harm-benefit analysis and minimize sample sizes using power analysis .
Q. How can cross-disciplinary studies address gaps in this compound's human health risk assessment?
Methodological Answer: Integrate epidemiological data (e.g., biomonitoring of agricultural workers) with toxicokinetic models. Collaborate with social scientists to design surveys on protective equipment usage and exposure pathways. Use Bayesian networks to quantify uncertainty in risk estimates .
Properties
Key on ui mechanism of action |
The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ |
---|---|
Molecular Formula |
C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |
InChI Key |
QGLZXHRNAYXIBU-UHFFFAOYSA-N |
impurities |
Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |
SMILES |
CC(C)(C=NOC(=O)NC)SC |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)SC |
boiling_point |
Decomposes (NTP, 1992) decomposes |
Color/Form |
Crystals from isopropyl ether |
density |
1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |
melting_point |
210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |
physical_description |
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |
solubility |
0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |
vapor_pressure |
Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |
Origin of Product |
United States |
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Retrosynthesis Analysis
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